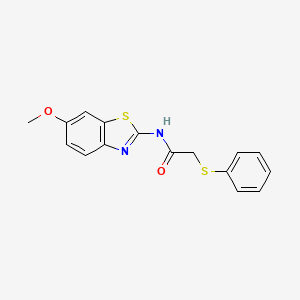

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-11-7-8-13-14(9-11)22-16(17-13)18-15(19)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGADEHBKWFWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound within the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered attention due to their significant roles in medicinal chemistry. They exhibit a variety of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for the modification of biological activity through chemical substitutions.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of the Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

- Thioether Formation : The introduction of the phenylthio group is done by reacting the benzothiazole derivative with phenylthiol in the presence of a base.

- Amidation : Finally, an amide bond is formed by reacting the intermediate with an acylating agent such as an acid chloride.

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections.

- Receptor Modulation : The methoxy and phenylthio groups may enhance binding affinity to receptors, influencing signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antimicrobial activity against various bacterial strains including E. coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .

- Antifungal Activity : In vitro assays showed significant antifungal properties against Candida albicans, indicating its potential use in treating fungal infections .

- Cytotoxic Effects on Cancer Cells : Research revealed that this compound selectively inhibited the growth of cancer cell lines such as HeLa and MCF-7 with an IC50 value indicating moderate cytotoxicity .

- Anti-inflammatory Properties : Inhibition of COX enzymes suggests that this compound could be developed into an anti-inflammatory agent, providing a basis for further therapeutic exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide and related derivatives?

- Methodology : A common approach involves reacting substituted 2-aminobenzothiazoles with chloroacetyl chloride derivatives under reflux in solvents like CHCl₃ or DMF, followed by nucleophilic substitution with thiols or amines. For example, 6-methoxy-1,3-benzothiazol-2-amine can be acylated with chloroacetyl chloride, then coupled with phenylsulfanyl groups via K₂CO₃-mediated S-alkylation . Yield optimization (e.g., 22% in ethanol crystallization) requires controlled temperature and solvent selection .

- Characterization : Confirmed via IR (C=O stretch at ~1668 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.76 ppm), and elemental analysis .

Q. How is the structural conformation of this compound validated experimentally?

- X-ray crystallography : The compound’s planar N-(6-methoxybenzothiazol-2-yl)acetamide core and gauche orientation of substituents (e.g., adamantyl or phenylsulfanyl groups) are resolved using SHELX programs. Intermolecular interactions (N–H⋯N hydrogen bonds, S⋯S contacts) stabilize crystal packing .

- Hirshfeld analysis : Quantifies non-covalent interactions (e.g., C–H⋯O, S⋯S) contributing to dimer/ribbon formation .

Q. What biological activities are reported for benzothiazole acetamide derivatives?

- Antimicrobial activity : Derivatives like BTC-j (N-(6-methoxybenzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) show potent activity against Gram-negative bacteria (E. coli MIC = 3.125 µg/mL) via DNA gyrase inhibition. Docking studies (V-life MDS 3.5) correlate binding scores (e.g., −8.2 kcal/mol for BTC-j) with experimental MICs .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining structural fidelity?

- Optimization strategies :

- Green chemistry : Replace DMF with aqueous micellar systems to reduce toxicity and improve reaction efficiency .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) or acid catalysts (C-SO₃H) to enhance S-alkylation rates .

Q. How to resolve contradictions in biological data across structurally similar derivatives?

- Case study : BTC-j (methoxy substituent) exhibits lower MICs against E. coli (3.125 µg/mL) than BTC-r (nitro substituent, MIC = 12.5 µg/mL). This discrepancy arises from electron-donating methoxy groups enhancing membrane permeability vs. nitro groups inducing steric hindrance .

- Validation : Pair docking results (e.g., binding affinity to DNA gyrase) with in vitro assays to reconcile structure-activity relationships (SAR) .

Q. What advanced techniques elucidate substituent effects on activity?

- SAR studies : Systematic substitution at the benzothiazole 6-position (methoxy, nitro, sulfonamide) reveals that electron-donating groups improve antimicrobial potency by 2–4-fold .

- Computational modeling : MD simulations (AMBER) assess substituent-induced conformational changes in target enzymes (e.g., DNA gyrase) .

Q. How are non-classical intermolecular interactions analyzed in crystal structures?

- Techniques :

- SHELXL refinement : Resolves weak interactions (e.g., C–H⋯O, S⋯S) with bond distances < 3.6 Å .

- Energy frameworks (CrystalExplorer) : Visualize interaction networks stabilizing supramolecular assemblies .

Q. What computational methods predict metabolic stability or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.